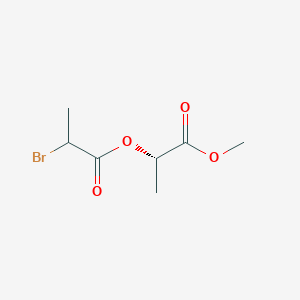
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate is an organic compound with the molecular formula C6H9BrO4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate typically involves the esterification of (S)-2-bromopropanoic acid with methoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can be scaled up efficiently. The use of automated systems and reactors ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of (S)-1-Methoxy-1-oxopropan-2-yl alcohol.
Oxidation: Formation of (S)-1-Methoxy-1-oxopropan-2-yl carboxylic acid.
Applications De Recherche Scientifique
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing enzymatic reactions that lead to the formation of various products. The pathways involved often include nucleophilic attack on the ester or bromine group, leading to the formation of new bonds and the release of by-products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromopropionate: Similar in structure but lacks the chiral center and methoxy group.
Ethyl 2-bromopropionate: Similar to methyl 2-bromopropionate but with an ethyl group instead of a methyl group.
2-Bromopropanoic acid: The parent acid of the ester, lacking the ester and methoxy groups.
Uniqueness
(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate is unique due to its chiral nature and the presence of both a methoxy and ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C7H11BrO4 |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
methyl (2S)-2-(2-bromopropanoyloxy)propanoate |
InChI |
InChI=1S/C7H11BrO4/c1-4(8)6(9)12-5(2)7(10)11-3/h4-5H,1-3H3/t4?,5-/m0/s1 |
Clé InChI |
KNEBBSRIBIMAGB-AKGZTFGVSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)OC(=O)C(C)Br |
SMILES canonique |
CC(C(=O)OC)OC(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


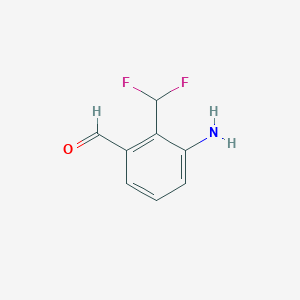
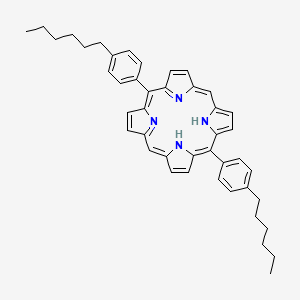
![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
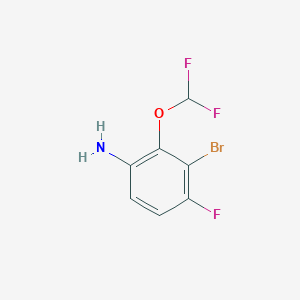
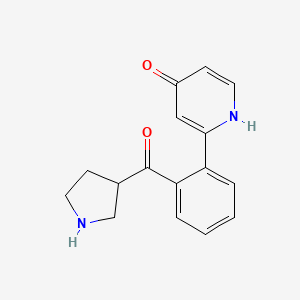
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
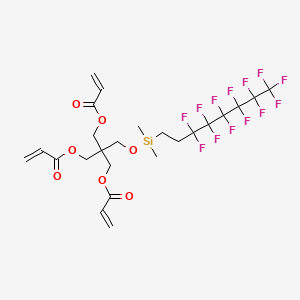
![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
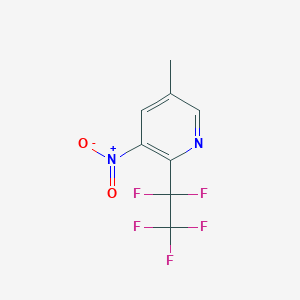
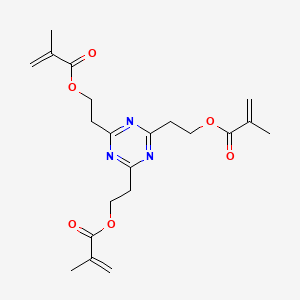
![tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate](/img/structure/B12854331.png)

